molecular formula C10H7N5O2 B1525050 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1306606-73-4

3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1525050
M. Wt: 229.19 g/mol
InChI Key: DLMFOQVKULUITM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

The synthesis of a compound involves the chemical reactions used to create it. This information can be found in the scientific literature, particularly in articles focused on synthetic chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The results of these analyses can often be found in the scientific literature .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This information can be found in the scientific literature, particularly in articles focused on organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. This information can often be found in chemical databases or scientific literature .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Antimicrobial Agents Synthesis : The synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, which are derivatives of related carbonitrile compounds, demonstrates potent antimicrobial activity (El-ziaty et al., 2016).

  • Antiviral Properties : Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, synthesized using similar carbonitriles, have been tested for antiviral activity against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).

Chemical Synthesis and Characterization

  • Molecular Structure Analysis : An experimental and computational approach was used to analyze the molecular structure of a closely related derivative, which involves spectroscopic studies and density functional theory (Al‐Azmi & Shalaby, 2018).

  • X-Ray Studies : X-ray diffraction techniques were used to determine the crystal structures of carbonitrile compounds with similar structures, providing insights into their molecular conformations (Sharma et al., 2015).

Materials Science Applications

  • Corrosion Inhibition : Pyranopyrazole derivatives, synthesized from related carbonitriles, have been studied for their properties as corrosion inhibitors for mild steel in acidic environments, showing significant efficiency (Yadav et al., 2016).

  • Catalytic Applications : Nano ionic liquids derived from similar compounds have been used as catalysts for the synthesis of pyrazole derivatives, demonstrating efficient, green, and reusable catalytic properties (Zolfigol et al., 2015).

Safety And Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS), which can be obtained from the supplier or manufacturer. It can also be found in databases like PubChem .

properties

IUPAC Name

3-amino-1-(2-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-3-1-2-4-9(8)15(16)17/h1-4,6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMFOQVKULUITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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